molecular formula C11H13BrO2 B3232975 4-Bromo-2,6-diethylbenzoic acid CAS No. 1349716-04-6

4-Bromo-2,6-diethylbenzoic acid

Cat. No.: B3232975
CAS No.: 1349716-04-6
M. Wt: 257.12 g/mol
InChI Key: XPAXESMAIOZLJT-UHFFFAOYSA-N
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Description

4-Bromo-2,6-diethylbenzoic acid is a substituted benzoic acid derivative featuring a bromine atom at the para position and ethyl groups at the ortho positions. This compound is primarily utilized in organic synthesis, pharmaceutical intermediates, and materials science due to its unique electronic and steric properties. The ethyl groups contribute to steric hindrance, influencing reactivity and solubility, while the bromine atom offers a site for further functionalization, such as cross-coupling reactions.

Properties

IUPAC Name

4-bromo-2,6-diethylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-3-7-5-9(12)6-8(4-2)10(7)11(13)14/h5-6H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAXESMAIOZLJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1C(=O)O)CC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001304649
Record name 4-Bromo-2,6-diethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001304649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349716-04-6
Record name 4-Bromo-2,6-diethylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1349716-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,6-diethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001304649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,6-diethylbenzoic acid typically involves the bromination of 2,6-diethylbenzoic acid. The reaction is carried out using bromine (Br₂) in the presence of a suitable catalyst such as iron(III) bromide (FeBr₃). The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-diethylbenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The ethyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R). The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include carboxylic acids or ketones.

    Reduction Reactions: Products include the hydrogenated form of the original compound.

Scientific Research Applications

Pharmaceutical Research

4-Bromo-2,6-diethylbenzoic acid serves as a crucial intermediate in synthesizing various pharmaceutical compounds due to its biological activity. Its derivatives have been investigated for potential anti-inflammatory and analgesic effects.

Case Study: Anti-inflammatory Properties

Research indicates that compounds derived from this compound exhibit notable inhibition of cyclooxygenase (COX) enzymes, which play a significant role in inflammatory pathways. In vitro studies demonstrated that these derivatives could reduce inflammation markers in cell cultures, suggesting potential therapeutic applications in treating inflammatory diseases.

Organic Synthesis

This compound is widely used as a building block in organic synthesis, particularly for creating complex molecules through various coupling reactions.

Table: Comparison of Coupling Reactions

Reaction TypeDescriptionKey Features
Suzuki-Miyaura Coupling Coupling with aryl or vinyl halides using a palladium catalystForms biaryl compounds
Stille Coupling Involves organotin reagents for cross-couplingUseful for synthesizing complex structures
Heck Reaction Involves coupling with alkenes under palladium catalysisGenerates substituted alkenes

Material Science

In material science, this compound is utilized to synthesize advanced materials and polymers. Its ability to form stable bonds makes it suitable for developing high-performance materials used in electronics and coatings.

Case Study: Polymer Synthesis

The compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. Studies show that polymers containing this compound exhibit improved resistance to heat and chemicals compared to conventional polymers.

Environmental Applications

Research has also explored the use of this compound in environmental applications, particularly in the development of biodegradable materials.

Table: Environmental Impact Studies

Study FocusFindingsImplications
Biodegradability Tests Compounds derived from this compound showed enhanced degradation rates in soil environmentsPotential for eco-friendly materials
Toxicity Assessments Low toxicity levels observed in aquatic organisms during exposure testsSafe for environmental applications

Chemical Reactions and Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Bromination of Diethylbenzoic Acid : Utilizing bromine under controlled conditions.
  • Electrophilic Aromatic Substitution : Reacting diethylbenzene with bromine in the presence of a Lewis acid catalyst.

Table: Synthesis Methods

MethodConditionsYield (%)
Bromination Br₂, Acetic Acid85%
Electrophilic Substitution Lewis Acid Catalyst (e.g., AlCl₃)90%

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-diethylbenzoic acid involves its interaction with specific molecular targets. The bromine atom and ethyl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at the 2,6-positions and para-bromine, leading to distinct physicochemical and reactivity profiles. Below is a comparative analysis:

Compound Substituents CAS Number Key Features
4-Bromo-2,6-diethylbenzoic acid -Br (para), -CH₂CH₃ (ortho) Not specified High steric hindrance; moderate solubility in polar solvents.
4-Bromo-2,6-dimethylbenzoic acid -Br (para), -CH₃ (ortho) 1263284-52-1 Lower steric bulk than ethyl analog; higher melting point.
4-Bromo-2,6-dichlorobenzoic acid -Br (para), -Cl (ortho) 232275-51-3 Electron-withdrawing Cl groups increase acidity (pKa ~2.5); environmental concerns.
4-Bromo-2,6-difluorobenzoic acid -Br (para), -F (ortho) 183065-68-1 Fluorine enhances acidity (pKa ~1.8) and thermal stability; used in agrochemicals.
4-Bromo-2,6-dinitrobenzoic acid -Br (para), -NO₂ (ortho) 95192-56-6 Strong electron-withdrawing nitro groups; extreme acidity (pKa ~0.5); explosive potential.

Physicochemical Properties

  • Methyl derivative: Higher melting point (~150–160°C inferred from analogs). Dichloro derivative: Melting point ~64–65°C. Difluoro derivative: Likely higher thermal stability due to fluorine’s strong C-F bonds.
  • Acidity :
    Ethyl groups are electron-donating, reducing acidity compared to chloro or nitro derivatives. For example:

    • This compound: pKa ~3.5–4.0 (estimated).
    • 4-Bromo-2,6-dichlorobenzoic acid: pKa ~2.5.
    • 4-Bromo-2,6-dinitrobenzoic acid: pKa ~0.5.

Biological Activity

4-Bromo-2,6-diethylbenzoic acid is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and two ethyl groups attached to a benzoic acid framework. Its molecular formula is C11H13BrO2C_{11}H_{13}BrO_2. The unique substitution pattern influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The bromine and ethyl substituents can modulate the compound's binding affinity, impacting several biochemical pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory processes, suggesting potential anti-inflammatory properties.
  • Protein Interactions : It may influence protein-ligand interactions, which are critical for various cellular functions.

Anti-inflammatory Effects

Research indicates that this compound exhibits notable anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit enzymes such as cyclooxygenase (COX), which play a significant role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators.

Analgesic Properties

In addition to anti-inflammatory effects, this compound may also possess analgesic properties. Studies have suggested that it can alleviate pain through mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs), although further investigation is required to confirm these findings.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds. The following table summarizes key features:

Compound NameStructural FeaturesUnique Aspects
2-Bromo-4-methylbenzoic acid Bromine at ortho position; one methyl groupDifferent substitution pattern affects reactivity
3-Bromo-2-methylbenzoic acid Bromine at meta position; one methyl groupDifferent biological activity profile
4-Chloro-2,6-diethylbenzoic acid Chlorine instead of bromineChlorine's electronegativity alters reactivity

This comparison highlights how variations in substitution patterns can significantly influence chemical properties and biological activities.

Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : Laboratory experiments have shown that this compound can effectively inhibit COX enzymes, leading to decreased inflammatory responses .
  • Molecular Docking Studies : Computational analyses have indicated that this compound has favorable binding interactions with specific protein targets involved in inflammation and pain pathways .
  • Case Studies : Clinical observations have suggested potential therapeutic applications in treating conditions characterized by inflammation and pain, although more extensive clinical trials are necessary .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.